molecular formula C19H15Cl2NO6S B2575122 (3S,4S)-4-(1-Benzofuran-2-yl)-1-(3,5-dichloro-4-hydroxyphenyl)sulfonylpyrrolidine-3-carboxylic acid CAS No. 2416217-67-7

(3S,4S)-4-(1-Benzofuran-2-yl)-1-(3,5-dichloro-4-hydroxyphenyl)sulfonylpyrrolidine-3-carboxylic acid

Katalognummer: B2575122
CAS-Nummer: 2416217-67-7
Molekulargewicht: 456.29
InChI-Schlüssel: JZLKTXOAFIYBPF-CHWSQXEVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (3S,4S)-4-(1-Benzofuran-2-yl)-1-(3,5-dichloro-4-hydroxyphenyl)sulfonylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a benzofuran substituent at the 4-position and a sulfonyl group linked to a 3,5-dichloro-4-hydroxyphenyl moiety at the 1-position. The sulfonyl group enhances hydrophilicity and may influence binding affinity, while the dichlorophenol moiety could contribute to electron-withdrawing effects and metabolic stability .

Eigenschaften

IUPAC Name

(3S,4S)-4-(1-benzofuran-2-yl)-1-(3,5-dichloro-4-hydroxyphenyl)sulfonylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO6S/c20-14-6-11(7-15(21)18(14)23)29(26,27)22-8-12(13(9-22)19(24)25)17-5-10-3-1-2-4-16(10)28-17/h1-7,12-13,23H,8-9H2,(H,24,25)/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLKTXOAFIYBPF-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl)C(=O)O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl)C(=O)O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3S,4S)-4-(1-benzofuran-2-yl)-1-(3,5-dichloro-4-hydroxyphenyl)sulfonylpyrrolidine-3-carboxylic acid (CAS No. 2416217-67-7) is a complex organic molecule with potential biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Structure

The compound features a pyrrolidine core substituted with a benzofuran moiety and a dichloro-hydroxyphenyl group, which may contribute to its biological activity. The sulfonyl group is also significant for its interactions with biological targets.

Molecular Formula

  • Molecular Formula : C₁₅H₁₃Cl₂N₃O₄S
  • Molecular Weight : 392.25 g/mol

Research indicates that compounds with similar structures often exhibit inhibitory effects on specific enzymes, particularly proteases and kinases, which are crucial in various signaling pathways and disease processes. The presence of the sulfonyl group suggests potential interactions with thiol groups in proteins, possibly leading to enzyme inhibition.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. For instance, compounds related to benzofuran have shown significant activity against fungal pathogens such as Fusarium oxysporum, demonstrating inhibition zones ranging from 28 to 32 mm compared to standard antifungal agents like nystatin . This suggests that our compound may also possess antifungal properties worth exploring.

Enzyme Inhibition Studies

In enzyme inhibition assays, similar compounds have been reported to act as time-dependent inhibitors of human leukocyte elastase and alpha-chymotrypsin . These enzymes are implicated in inflammatory responses, making inhibitors of these enzymes promising candidates for anti-inflammatory therapies.

Study 1: Antifungal Activity

A recent study synthesized various benzofuranyl acetic acid amides and tested their antifungal activity against Fusarium oxysporum. One compound exhibited an IC50 value of 0.42 mM, indicating moderate antifungal activity. This study emphasizes the need for further exploration of the structure-activity relationship (SAR) in benzofuran derivatives .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of human leukocyte elastase by related compounds, where a transient inactivation was observed with certain derivatives . The findings suggest that modifications at the benzofuran position could enhance inhibitory potency.

Summary of Biological Activities

Activity Type Compound IC50 (mM) Reference
AntifungalBenzofuranyl Acetic Acid Amide0.42
Enzyme InhibitionHuman Leukocyte Elastase InhibitorN/A
Enzyme InhibitionAlpha-Chymotrypsin InhibitorN/A

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

(3S,4S)-4-(Furan-2-yl)pyrrolidine-3-carboxylic Acid
  • Molecular Formula: C₉H₁₁NO₃
  • Molar Mass : 181.19 g/mol
  • Key Features: Replaces benzofuran with a simpler furan ring and lacks the sulfonyl-dichlorophenol group.
  • Implications: The absence of the sulfonyl and dichlorophenol substituents reduces molecular complexity and likely decreases binding specificity compared to the target compound. This simpler analogue may serve as a precursor or intermediate in synthesis .
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid
  • Molecular Formula : C₂₂H₂₂F₃N₃O₅
  • Molar Mass : 465.42 g/mol
  • Key Features : Features a benzodioxol group instead of benzofuran and incorporates a trifluoromethylphenyl urea substituent.
  • Implications : The trifluoromethyl group enhances lipophilicity, while the urea linkage may facilitate hydrogen bonding. This compound’s bioactivity (unreported in evidence) likely differs due to divergent substituent effects .
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid
  • Molecular Formula: C₁₇H₂₃NO₄
  • Molar Mass : 305.37 g/mol
  • Key Features : Piperidine ring (6-membered) vs. pyrrolidine (5-membered), with a tert-butoxycarbonyl (Boc) protecting group.
  • Implications : The Boc group improves solubility and stability during synthesis. The phenyl substituent may enhance π-π interactions, but the larger ring size alters conformational flexibility compared to the target compound .

Functional Analogues

3-O-Feruloylquinic Acid
  • Molecular Formula : C₁₇H₂₀O₉
  • Molar Mass : 368.33 g/mol
  • Key Features : Cyclohexanecarboxylic acid derivative with feruloyl and hydroxyl groups.
  • Implications : Used as a reference standard and pharmacological research tool. While structurally distinct, its role as a synthetic precursor highlights shared applications in drug development .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Potential Applications
(3S,4S)-4-(1-Benzofuran-2-yl)-1-(3,5-dichloro-4-hydroxyphenyl)sulfonylpyrrolidine-3-carboxylic acid Not explicitly provided* ~450 (estimated) Benzofuran, sulfonyl-dichlorophenol Enzyme inhibition, drug scaffolds
(3S,4S)-4-(Furan-2-yl)pyrrolidine-3-carboxylic acid C₉H₁₁NO₃ 181.19 Furan Synthetic intermediate
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid C₂₂H₂₂F₃N₃O₅ 465.42 Benzodioxol, trifluoromethylphenyl urea Unreported (likely bioactive)
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Piperidine, Boc, phenyl Protective group chemistry
3-O-Feruloylquinic Acid C₁₇H₂₀O₉ 368.33 Feruloyl, hydroxyl Pharmacological reference standard

Research Findings and Implications

  • Structural-Activity Relationships: The sulfonyl-dichlorophenol group in the target compound likely enhances binding to hydrophobic pockets in enzymes or receptors, as seen in analogues with halogenated aromatic groups .
  • Synthetic Challenges : The stereochemical complexity of the (3S,4S) configuration requires precise synthetic methods, such as asymmetric catalysis or chiral resolution, similar to strategies used for related pyrrolidine derivatives .

Q & A

Q. What are the recommended analytical techniques for confirming the stereochemical configuration of this compound?

To ensure stereochemical purity, employ a combination of X-ray crystallography (for absolute configuration determination) and chiral HPLC (to assess enantiomeric excess). Additionally, 2D NMR techniques such as NOESY or ROESY can elucidate spatial arrangements of substituents on the pyrrolidine ring. For example, coupling constants in 1H^1H-NMR can confirm trans/cis relationships between protons at positions 3 and 4 .

Q. How should researchers handle and store this compound to maintain stability during experiments?

Store the compound in airtight, light-resistant containers under an inert atmosphere (e.g., nitrogen). Maintain temperatures between 2–8°C to prevent degradation of the sulfonyl and hydroxyphenyl groups. Avoid prolonged exposure to moisture, as hydrolysis of the sulfonyl group may occur .

Q. What synthetic strategies are critical for introducing the 1-benzofuran-2-yl moiety into the pyrrolidine scaffold?

Use Sonogashira coupling or Buchwald-Hartwig amination to attach the benzofuran group to the pyrrolidine precursor. Protect the carboxylic acid and hydroxyl groups during synthesis using tert-butyl or benzyl esters to prevent unwanted side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy for this compound?

Conduct pharmacokinetic profiling to identify absorption, distribution, metabolism, or excretion (ADME) limitations. Use LC-MS/MS to measure plasma/tissue concentrations, and perform hepatic microsomal assays to assess metabolic stability. If low bioavailability is observed, consider prodrug strategies or formulation optimization (e.g., nanoparticle encapsulation) .

Q. What computational methods are effective for predicting target interactions, and how do they guide experimental validation?

Molecular docking (AutoDock, Glide) and molecular dynamics simulations (AMBER, GROMACS) can model binding interactions with targets like sulfotransferases or ion channels. Validate predictions using surface plasmon resonance (SPR) for binding affinity and functional assays (e.g., patch-clamp electrophysiology for ion channel modulation) .

Q. How do structural modifications at the 3,5-dichloro-4-hydroxyphenyl group influence target selectivity and off-target effects?

Synthesize analogs with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) or halogen replacements (e.g., fluorine for chlorine) and compare activity via dose-response assays . Use kinome-wide profiling (e.g., KinomeScan) to evaluate off-target kinase interactions .

Q. What strategies minimize diastereomer formation during the synthesis of the pyrrolidine core?

Optimize reaction conditions to favor kinetic control , such as low temperatures (-20°C) and non-polar solvents (toluene). Employ chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution (lipases) to enhance enantiomeric excess. Monitor intermediate stereochemistry using polarimetry or chiral SFC .

Data Analysis and Optimization

Q. How can researchers address discrepancies in IC₅₀ values across different assay platforms?

Standardize assay conditions (e.g., buffer pH, incubation time) and validate using a reference inhibitor . Perform statistical meta-analysis of replicates and assess inter-lab variability via Bland-Altman plots. If discrepancies persist, investigate assay-specific interference (e.g., fluorescence quenching by the dichlorophenyl group) .

Q. What methodologies are recommended for optimizing the compound’s solubility without compromising activity?

Test co-solvents (DMSO, PEG-400) or cyclodextrin-based formulations . Introduce ionizable groups (e.g., tertiary amines) or reduce logP via substituent modification. Use powder X-ray diffraction (PXRD) to assess crystallinity changes impacting solubility .

Q. How does the sulfonyl group’s electronic nature influence the compound’s metabolic stability?

Compare metabolic half-lives of analogs with sulfonamide , sulfoxide , or sulfone groups using human liver microsomes . Corrogate results with computational predictions of electron density (DFT calculations) to identify oxidation-prone sites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.